6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.: 720672-18-4
Cat. No.: VC21426336
Molecular Formula: C17H9FN4O2S
Molecular Weight: 352.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 720672-18-4 |
|---|---|
| Molecular Formula | C17H9FN4O2S |
| Molecular Weight | 352.3g/mol |
| IUPAC Name | 6-[5-(4-fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C17H9FN4O2S/c18-11-5-3-10(4-6-11)12-7-8-14(24-12)16-21-22-15(13-2-1-9-23-13)19-20-17(22)25-16/h1-9H |
| Standard InChI Key | QPZFOPHCYYAYTC-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)F |
| Canonical SMILES | C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)F |
Introduction
Structural Characteristics
Molecular Structure
The compound features a complex molecular architecture with several key structural components that contribute to its chemical and biological properties. The central triazolo[3,4-b] thiadiazole system provides a planar core structure, while the attached furanyl and fluorophenyl groups create a three-dimensional arrangement that can interact with biological targets in specific ways.
Based on studies of similar triazolothiadiazole derivatives, this compound likely exhibits a molecular conformation where the triazolothiadiazole core maintains planarity, which is crucial for biological recognition. The furanyl groups attached at positions 3 and 6 of the triazolothiadiazole ring likely contribute to electron density distribution across the molecule. Similar to related structures, the fluorophenyl group may orient at an angle to the plane of the core structure, as observed in compounds like 5-[(4-Chlorophenyl)diazenyl]-2-[5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methylthiazole .
Physical Properties
Based on the properties of similar triazolothiadiazole derivatives, the following physical characteristics can be anticipated for this compound:
Spectroscopic Characteristics
While specific spectroscopic data for the target compound is limited in the available literature, the expected spectroscopic features can be inferred from related structures:
Infrared (IR) Spectroscopy
The IR spectrum would likely show characteristic absorption bands at:
-
3050-3100 cm⁻¹ (aromatic C-H stretching)
-
1600-1620 cm⁻¹ (C=N stretching of the triazole ring)
-
1540-1580 cm⁻¹ (aromatic ring stretching)
-
1450-1480 cm⁻¹ (heterocyclic ring vibrations)
-
1220-1240 cm⁻¹ (C-F stretching)
-
1150-1170 cm⁻¹ (C-O-C stretching of furan rings)
Similar triazolothiadiazole derivatives show IR bands at 3056 (m), 1610 (m), 1466 (s), 1226 (m) cm⁻¹, which would also be expected in our target compound .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would likely exhibit the following characteristic signals:
-
Furanyl protons: Multiple signals in the range of δ 6.5-7.8 ppm
-
Fluorophenyl ring protons: Characteristic doublet patterns around δ 7.2-8.4 ppm, with coupling influenced by the fluorine atom
Similar compounds show ¹H NMR signals like: "δ 8.40–8.44 (m, 2H, ArH), 7.87 (d, 2H, J = 6.7 Hz, ArH), 7.58 (d, 2H, J = 6.7 Hz, ArH), 7.25 (t, 2H, J = 8.7 Hz, ArH)" .
Synthesis Methods
General Synthetic Approaches
The synthesis of triazolo[3,4-b] thiadiazole derivatives typically follows established procedures involving multiple steps. Based on methods described for similar compounds, the following synthetic approaches are most relevant:
From 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
This approach begins with the preparation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are then cyclized with appropriate carboxylic acids or their derivatives. The process typically involves:
-
Synthesis of substituted benzoyl hydrazines from benzoic acid esters and hydrazine hydrate
-
Reaction with carbon disulfide in the presence of potassium hydroxide to form potassium dithiocarbazinate intermediates
-
Cyclization with hydrazine hydrate to produce 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols
-
Condensation with appropriate carboxylic acids to form the final triazolothiadiazole system
Biological Activities
Pharmacological Profile
Triazolothiadiazole derivatives are known to exhibit diverse biological activities. While specific activity data for 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)- triazolo[3,4-b] thiadiazole is limited, the following activities can be anticipated based on structural similarities to other compounds in this class:
Antimicrobial Activity
Triazolothiadiazole derivatives frequently demonstrate significant antibacterial and antifungal properties. The biological activity testing procedures for similar compounds typically include:
"The antimicrobial activity was performed by using the agar disc-diffusion method. The antimicrobial activity was evaluated by measuring the zone of inhibition against the test microorganisms. Each antimicrobial assay was performed in triplicate and mean values were reported."
Structure-Activity Relationships
Several structural features in 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)- triazolo[3,4-b] thiadiazole potentially contribute to its biological activities:
Research on similar compounds has shown that "4-methoxyphenyl and aliphatic acyl group substitutions displayed large enhancement of the affinity and selectivity for human adenosine A3 receptors" . Similar principles might apply to our target compound, with the fluorophenyl group potentially influencing binding properties.
Comparative Analysis
Structural Analogs and Their Properties
A comparison with structurally related compounds provides insights into the potential properties of 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)- triazolo[3,4-b] thiadiazole:
The differences in substitution patterns and structural features between these compounds would be expected to result in distinct biological activity profiles, highlighting the importance of specific molecular arrangements.
Advantages
-
The presence of multiple heterocyclic rings may enable interactions with various biological targets
-
The fluorine atom potentially enhances metabolic stability and membrane permeability
-
The planar core structure might facilitate intercalation with DNA or binding to protein pockets
Limitations
-
The complex structure might present synthetic challenges and low yields
-
Limited water solubility could affect bioavailability
-
Potential toxicity issues related to the furan rings, which can be metabolically activated
Future Research Directions
Methodological Improvements
Several areas warrant further investigation to enhance the understanding and utility of this compound:
-
Optimization of synthetic routes to improve yield and purity
-
Comprehensive characterization using advanced analytical techniques such as 2D NMR and X-ray crystallography
-
Development of structure-activity relationship studies through the synthesis of structural analogs
-
Investigation of formulation strategies to address potential solubility issues
-
Detailed toxicological evaluations to establish safety profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume